![molecular formula C11H18N4O B7410801 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7410801.png)
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring linked by a propanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one typically involves the nucleophilic substitution reaction between a piperidine derivative and a triazole derivative. One common method includes the reaction of 1-(chloromethyl)-4-(triazol-1-yl)piperidine with propan-1-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also enhance reaction rates and yields. Purification is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: N-oxides of the triazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted triazole derivatives.
科学的研究の応用
1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The piperidine ring can interact with biological receptors, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(Triazol-1-ylmethyl)piperidine: Lacks the propanone group, making it less versatile in chemical reactions.
4-(Triazol-1-ylmethyl)piperidine: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-(Triazol-1-yl)piperidin-4-one: Contains a ketone group on the piperidine ring, altering its chemical properties.
Uniqueness: 1-[4-(Triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is unique due to the presence of both a triazole ring and a piperidine ring linked by a propanone group. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1-[4-(triazol-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-11(16)14-6-3-10(4-7-14)9-15-8-5-12-13-15/h5,8,10H,2-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOZAJYHFINLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Cyclobutylmethyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7410718.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7410724.png)
![1-(1-Methyl-6-oxopiperidin-3-yl)-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7410747.png)
![5-cyclopropyl-N-[(1S,2S)-2-methoxycyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B7410758.png)
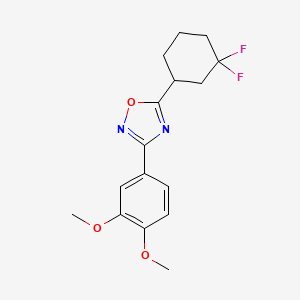
![3-(dimethylamino)-N-[2-(1H-indol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7410766.png)
![3-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(2,3-dihydro-1H-inden-1-yl)-1-methylurea](/img/structure/B7410778.png)
![N-methyl-1-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7410783.png)
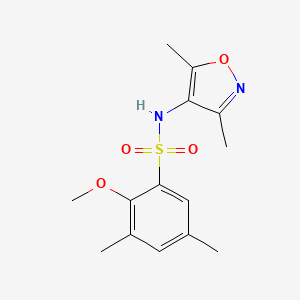
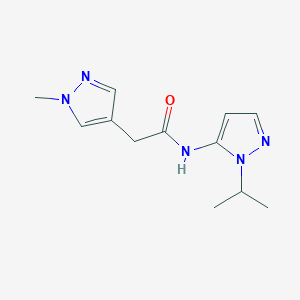
![(1S)-N-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7410800.png)
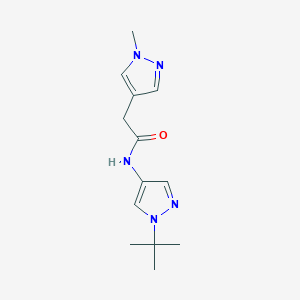
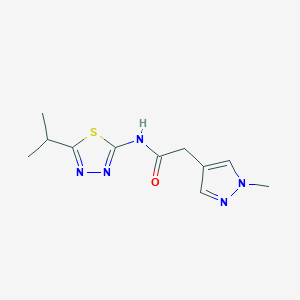
![(1S)-N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7410809.png)
